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Compound of Interest

Compound Name: Dimethyl 2-methoxyisophthalate

CAS No.: 36727-13-6

Cat. No.: B8689147

Get Quote

Strategic Rationale: The "Methoxy Effect" in MOF
Design
In the architecture of Metal-Organic Frameworks (MOFs), the choice of linker dictates topology,

pore size, and chemical functionality. Dimethyl 2-methoxyisophthalate is a strategic

precursor for generating 2-methoxyisophthalic acid (

mip), a V-shaped dicarboxylate ligand.

Unlike the parent isophthalic acid, the introduction of a methoxy group (

) at the 2-position (between the two carboxylates) introduces two critical design elements:

Steric Control & Topology: The bulky methoxy group creates steric hindrance with the

carboxylate moieties, forcing them to rotate out of the benzene ring plane. This "twist"

prevents the formation of dense, non-porous 2D sheets often seen with simple isophthalates,

promoting the formation of 3D open frameworks with higher permanent porosity.
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Polar Pore Environment: The ether oxygen acts as a Lewis base, creating a polar local

environment within the pore. This is particularly valuable for:

Selective Gas Sorption: Enhanced affinity for quadrupolar molecules like

.

Drug Delivery: Improved interaction with polar pharmaceutical guests via dipole-dipole

interactions.

Pre-Synthesis Protocol: Ligand Hydrolysis
Scientific Integrity Note: While some solvothermal protocols rely on in-situ hydrolysis of esters,

this introduces uncontrolled variables (reaction rate, incomplete conversion). For

pharmaceutical-grade reproducibility, we must isolate the free acid form (

mip) prior to MOF assembly.
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Figure 1: Controlled hydrolysis workflow to convert the stable dimethyl ester precursor into the

coordination-active dicarboxylic acid linker.

Detailed Protocol: Hydrolysis
Dissolution: Dissolve 10.0 mmol of Dimethyl 2-methoxyisophthalate in 30 mL of

THF/MeOH (1:1 v/v).

Saponification: Add 15 mL of 2M aqueous NaOH (30 mmol, 3 eq).

Reflux: Heat the mixture to 65°C (reflux) for 4–6 hours. Monitor via TLC (Solvent:

Hexane/EtOAc) until the ester spot disappears.
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Concentration: Remove organic solvents (THF/MeOH) under reduced pressure (Rotavap). A

white aqueous slurry will remain.

Acidification: Cool the aqueous residue in an ice bath. Dropwise add 1M HCl until pH

reaches ~2.[1]0. The product, 2-methoxyisophthalic acid, will precipitate as a white solid.

Purification: Filter the solid, wash with cold water (

mL), and dry in a vacuum oven at 60°C overnight.

Yield Expectation: >90%.

Validation:

H NMR (DMSO-

) should show disappearance of methyl ester singlets (~3.8 ppm) and appearance of
broad carboxylic acid protons (~13 ppm).

MOF Synthesis Protocol: Solvothermal Assembly
We will synthesize a Copper(II)-based MOF (analogous to the "SUM" or "NOTT" series),

utilizing the bent angle of the linker to generate a discrete nanocage or helical chain topology.

Reagents & Parameters
Component Quantity Role

Ligand (

mip)
0.5 mmol (98 mg) Organic Linker

Metal Source (0.5 mmol)
Metal Node (Paddlewheel

precursor)

Solvent A DMF (N,N-Dimethylformamide) High-boiling polar solvent

Solvent B Ethanol Modulator/Template

Acid Modulator or Acetic Acid (2 drops) Controls nucleation rate
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Step-by-Step Synthesis
Pre-mixing: In a 20 mL scintillation vial, dissolve the Ligand (

mip) in 5 mL DMF. Sonicate until clear.

Metal Addition: Add the Copper nitrate salt to the solution. Add 3 mL of Ethanol.

Observation: The solution should turn light blue.

Acid Modulation: Add 2 drops of

(48% aq).

Why? Acid modulation slows down the deprotonation of the linker, preventing rapid

precipitation of amorphous powder and encouraging the growth of high-quality single

crystals.

Solvothermal Reaction:

Seal the vial with a Teflon-lined cap.

Place in a programmable oven.

Ramp: 1°C/min to 85°C.

Dwell: Hold at 85°C for 24–48 hours.

Cool: 0.5°C/min to room temperature.

Harvesting: Blue block-shaped crystals should form on the walls/bottom. Decant the mother

liquor.

Activation & Characterization Protocol
Critical Failure Point: Direct drying of MOFs from high-boiling solvents like DMF often leads to

pore collapse due to high capillary forces. Solvent exchange is mandatory.

Activation Workflow
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Solvent Exchange:

Wash crystals with fresh DMF (

mL).

Soak in anhydrous Methanol or Acetone for 3 days, replacing the solvent every 12 hours.

Mechanism:[2][3][4] This replaces the heavy DMF molecules in the pores with volatile

methanol.

Degassing:

Transfer crystals to a vacuum line or BET sample tube.

Heat at 80°C under dynamic vacuum (

Torr) for 12 hours.

Note: Do not exceed 100°C initially, as the 2-methoxy group can degrade or the

framework can collapse if solvent leaves too violently.

Validation Metrics (Self-Validating System)
Technique Expected Result Interpretation

PXRD
Sharp, low-angle peaks (

)

Confirms long-range crystalline

order. Amorphous "humps"

indicate collapse.

TGA
Weight loss < 150°C (solvent)

followed by plateau

Confirms successful activation

(solvent removal).

Isotherm (77 K) Type I Isotherm

Indicates microporosity. Steep

uptake at low P/P0 confirms

permanent porosity.

Application Focus: Drug Delivery & Gas
Separation[6]
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Mechanism of Action
The 2-methoxy group points into the MOF channel, reducing the effective pore diameter

compared to unsubstituted isophthalates.

Capture: The ether oxygen possesses a lone pair that acts as a Lewis base site. This site
interacts specifically with the quadrupole moment of

(carbon is electron-deficient), increasing selectivity over

or

.

Drug Loading: For drug development, the polar channel aids in the loading of hydrophilic

APIs (Active Pharmaceutical Ingredients).

Protocol: Soak activated MOF in a saturated solution of the drug (e.g., Ibuprofen or 5-FU)

in hexane (non-competing solvent) for 24 hours.

Application Pathway Diagram
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Figure 2: Mechanistic pathways for gas separation and drug delivery utilizing the functionalized

pore environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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